Cas no 700863-30-5 (trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran)

trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran Chemical and Physical Properties
Names and Identifiers
-
- 2H-Pyran, 2-(4-bromophenyl)tetrahydro-5-propyl-, (2R,5S)-rel-
- trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran
- (2R)-2beta-(4-Bromophenyl)-5alpha-propyltetrahydro-2H-pyran
- (2R,5S)-2-(4-bromophenyl)-5-propyloxane
- 700863-30-5
- DS-19554
- A914656
- AKOS030524131
- rel-(2R,5S)-2-(4-bromophenyl)-5-propyltetrahydro-2H-pyran
- C14H19BrO
- DB-110599
- G73845
-
- Inchi: 1S/C14H19BrO/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h5-8,11,14H,2-4,9-10H2,1H3/t11-,14+/m0/s1
- InChI Key: SPEIHKLAKHRGBU-SMDDNHRTSA-N
- SMILES: BrC1C([H])=C([H])C(=C([H])C=1[H])[C@@]1([H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])O1
Computed Properties
- Exact Mass: 282.06193g/mol
- Monoisotopic Mass: 282.06193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- XLogP3: 4.5
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM254627-10g |
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran |
700863-30-5 | 97% | 10g |
$148 | 2021-08-04 | |
Ambeed | A323973-250mg |
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran |
700863-30-5 | 98% | 250mg |
$20.0 | 2024-04-17 | |
Aaron | AR00FGFN-5g |
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran |
700863-30-5 | 98% | 5g |
$106.00 | 2025-02-11 | |
Crysdot LLC | CD11070078-25g |
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran |
700863-30-5 | 97% | 25g |
$287 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19600-1g |
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran |
700863-30-5 | 97% | 1g |
¥216.0 | 2024-07-18 | |
Chemenu | CM254627-25g |
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran |
700863-30-5 | 97% | 25g |
$271 | 2021-08-04 | |
TRC | B626145-50mg |
Trans-2-(4-bromophenyl)-5-propyltetrahydro-2h-pyran |
700863-30-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
Alichem | A119001986-25g |
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran |
700863-30-5 | 97% | 25g |
$287.10 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19600-250mg |
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran |
700863-30-5 | 97% | 250mg |
¥86.0 | 2024-07-18 | |
Ambeed | A323973-500g |
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran |
700863-30-5 | 98% | 500g |
$3719.0 | 2024-04-17 |
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran Related Literature
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran: A Comprehensive Overview
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran, also known by its CAS number 700863-30-5, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydropyrans, which are six-membered ring structures containing one oxygen atom. The presence of a bromine atom at the para position of the phenyl group and a propyl chain at the fifth position of the tetrahydropyran ring introduces unique chemical properties and potential applications.
The structure of trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran is characterized by its bicyclic framework, which consists of a tetrahydropyran ring fused with a benzene ring. The trans configuration refers to the spatial arrangement of the substituents on the tetrahydropyran ring, where the bromophenyl group and the propyl chain are on opposite sides of the ring. This stereochemistry plays a crucial role in determining the compound's physical and chemical properties, as well as its biological activity.
Recent studies have highlighted the potential of trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran in various applications, particularly in drug discovery and materials science. In pharmacology, this compound has been investigated for its ability to modulate cellular signaling pathways, making it a promising candidate for therapeutic interventions in diseases such as cancer and neurodegenerative disorders. Researchers have reported that this compound exhibits selective binding to certain protein targets, which could be exploited for designing novel drugs with high specificity and efficacy.
In addition to its pharmacological applications, trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran has also been explored for its role in organic synthesis as a versatile building block. Its unique structure allows for easy functionalization, enabling chemists to synthesize a wide range of derivatives with diverse properties. For instance, modifications to the bromophenyl or propyl groups can lead to compounds with enhanced solubility, stability, or bioavailability, making them suitable for various industrial and biomedical applications.
The synthesis of trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran typically involves multi-step reactions that require precise control over stereochemistry. One common approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromophenyl group onto the tetrahydropyran framework. This method not only ensures high yields but also provides excellent control over the stereochemistry of the product, which is critical for achieving the desired biological activity.
From an analytical standpoint, trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies have provided valuable insights into the compound's molecular structure, purity, and stability under various conditions. For instance, NMR analysis has revealed that the trans configuration results in distinct chemical shifts for the protons on either side of the ring, confirming the stereochemical integrity of the compound.
In terms of stability, trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran demonstrates moderate thermal stability, with decomposition occurring at temperatures above 180°C. This makes it suitable for use in processes that require elevated temperatures but necessitates careful handling to prevent degradation. The compound is also relatively stable under neutral conditions but can undergo hydrolysis in strongly acidic or basic environments, which should be considered during storage and transportation.
The biological activity of trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran has been evaluated in several in vitro and in vivo models. Early studies demonstrated that this compound exhibits potent antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases such as cardiovascular disorders and diabetes. Furthermore, recent research has shown that it possesses anti-inflammatory properties, making it a potential candidate for treating inflammatory conditions like arthritis and inflammatory bowel disease.
In conclusion, trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran, with its unique structure and versatile properties, represents a valuable compound in both academic research and industrial applications. Its potential as a drug candidate and its utility as a synthetic building block underscore its importance in contemporary chemistry. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.
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